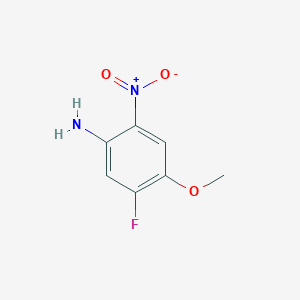

5-Fluoro-4-methoxy-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAJIOQIKOUNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277203 | |

| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-20-8 | |

| Record name | 446-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-4-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-4-methoxy-2-nitroaniline chemical properties

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of functional groups—a fluorine atom, a methoxy group, a nitro group, and an amine on a benzene ring—makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy, amino) groups on the aromatic ring imparts specific reactivity, allowing for selective chemical transformations. This has made this compound an indispensable precursor in the synthesis of several kinase inhibitors.[1] Notably, it is a key starting material in the preparation of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase.[1][2][3][4]

This document will delve into the physicochemical characteristics of this compound, provide detailed synthetic protocols, discuss its chemical reactivity, and outline essential safety and handling procedures for laboratory and industrial settings.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [5][6] |

| CAS Number | 1075705-01-9 | [5][6] |

| Molecular Formula | C₇H₇FN₂O₃ | [1][6] |

| Molecular Weight | 186.14 g/mol | [1][6] |

| Appearance | Pale yellow to brown crystalline powder | [3][5][7] |

| Melting Point | 128-132 °C | [3][7] |

| Boiling Point | 354.8 ± 37.0 °C (Predicted) | [3] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | |

| pKa | 2.31 ± 0.10 (Predicted) | [3] |

| InChI Key | FYSIGSQCZXQTIH-UHFFFAOYSA-N | [3][5][6][8] |

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the nitration of a substituted aniline precursor.[2] The choice of method often depends on the desired scale, yield, and purity. A common and effective laboratory-scale synthesis involves the direct nitration of 4-fluoro-2-methoxyaniline.

Experimental Protocol: Nitration of 4-Fluoro-2-methoxyaniline

This protocol describes a widely used method for the preparation of this compound.[3][9] The rationale behind each step is provided to ensure a thorough understanding of the process.

Materials:

-

4-Fluoro-2-methoxyaniline

-

Dichloromethane (DCM)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution and Cooling: Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask.[3][9] The choice of DCM as a solvent is due to its inertness under nitrating conditions and its ability to dissolve the starting material. Cool the solution in an ice bath with stirring. This is a critical step to control the exothermic nature of the subsequent acid addition and nitration, preventing over-nitration and side product formation.

-

Acidification: Slowly add concentrated sulfuric acid dropwise to the cooled solution.[3][9] Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

-

Nitration: Add concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature with the ice bath.[3][9] The slow addition of nitric acid is crucial to control the reaction rate and prevent a dangerous temperature increase. Stir the mixture for several hours under ice-cooling to allow the reaction to proceed to completion.[3]

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[3] This step neutralizes the excess sulfuric and nitric acids, making the mixture safe to handle and work up. The effervescence observed is due to the release of carbon dioxide gas.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[3][9] The brine wash helps to remove any remaining water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3][9]

-

Purification: The crude product can be further purified by recrystallization or by washing with a non-polar solvent like petroleum ether to remove impurities, yielding the final product as a solid.[9]

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques to confirm its structure and purity. While the raw spectral data is not provided here, it is available through various chemical databases.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic splitting pattern.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to the N-H stretches of the amine group, the C-H stretches of the aromatic ring and methoxy group, the N-O stretches of the nitro group, and the C-F stretch.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass (186.04407025 Da).[6]

Researchers can access spectral data for this compound from suppliers and databases such as ChemicalBook.[8]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its array of functional groups.[1] The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate for a variety of chemical transformations, including substitution and reduction reactions.[1]

Its most significant application lies in its role as a key intermediate in the synthesis of targeted cancer therapies.[1][10]

-

Synthesis of Osimertinib: this compound is a critical starting material in the multi-step synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer with specific EGFR mutations.[2]

-

Synthesis of Mereletinib: This compound is also used as a reagent in the preparation of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[1][3][4]

Role in Drug Synthesis Diagram

Caption: Role of this compound as a key intermediate in the synthesis of targeted cancer drugs.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential health hazards.[1] Adherence to proper safety protocols is essential to minimize risks in a laboratory or industrial setting.

GHS Hazard Classification:

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust.[12] Prevent the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][12] Keep away from sources of heat, flames, and incompatible substances such as strong oxidizing agents and acids.[1][12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1][11]

References

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. sfdchem.com [sfdchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 [sigmaaldrich.com]

- 6. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]

- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

synthesis of 5-Fluoro-4-methoxy-2-nitroaniline from 4-fluoro-2-methoxyaniline

An In-Depth Technical Guide for the Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline

Executive Summary

This compound is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.[1] The synthesis of this molecule from 4-fluoro-2-methoxyaniline is a critical process step that demands precision and a deep understanding of electrophilic aromatic substitution. Direct nitration of the starting material is often plagued by challenges including oxidation of the highly activated amino group and lack of regioselectivity due to the protonation of the aniline in the strongly acidic nitrating medium.[1][2]

This guide presents a robust and scalable three-step synthetic strategy centered on the use of an acetyl protecting group. This approach mitigates the common pitfalls of direct nitration, ensuring high yield and purity of the desired C5-nitrated product. We will dissect the mechanistic rationale, provide detailed experimental protocols, and discuss critical process parameters. Furthermore, this guide will touch upon alternative methodologies, including continuous flow processing, which offers significant advantages in safety and scalability for nitration reactions.[3]

Mechanistic Rationale and Regiochemical Control

The core transformation is the nitration of the 4-fluoro-2-methoxyaniline aromatic ring, an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome is dictated by the cumulative electronic and steric effects of the three substituents already present: the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups.

-

Activating Groups: The amino and methoxy groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via the resonance effect (+M).[4]

-

Deactivating Group: The fluorine atom is a deactivating (due to its strong inductive electron-withdrawing effect, -I) yet ortho-, para-directing group (due to resonance, +M).[4]

The directing power of the activating groups (-NH₂ and -OCH₃) overwhelmingly controls the position of electrophilic attack. Both groups strongly activate the C5 position, which is ortho to both substituents. This convergence of directing effects makes the C5 position the most nucleophilic and therefore the primary site for nitration.

However, the high basicity of the amino group presents a significant challenge.[2] In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the amine is protonated to form an anilinium ion (-NH₃⁺). This ion is a potent deactivating, meta-directing group, which shuts down the desired reaction pathway and can lead to unwanted side products.[2] To circumvent this, a protection strategy is paramount.

Recommended Synthetic Strategy: The Acetyl Protection Pathway

A reliable synthesis is achieved through a three-step sequence: acetylation of the amine, regioselective nitration of the resulting acetanilide, and subsequent deprotection via hydrolysis.

Caption: Three-step synthesis workflow.

Step 1: Amine Protection (Acetylation)

Converting the primary amine to an acetamide temporarily reduces its basicity and moderates its activating strength, preventing both protonation and oxidative side reactions during nitration.

Experimental Protocol:

-

To a suitable reaction vessel, add acetic acid (2.5 L/kg of starting material) and 4-fluoro-2-methoxyaniline (1.0 eq, 380 g).[5][6]

-

Stir the mixture at ambient temperature (25-30°C) for 10-15 minutes to ensure dissolution.[6]

-

Slowly add acetic anhydride (1.1 eq, 439 g) to the reaction mass over 1-2 hours, maintaining the temperature between 25-35°C.[5]

-

Heat the reaction mixture to 90°C and maintain for 3-5 hours, monitoring for completion by TLC or HPLC.[6]

-

Upon completion, cool the reaction and quench by pouring it into water (2.6 L/kg of starting material).[5]

-

Stir the resulting slurry at 25-30°C for 1-2 hours to precipitate the product.[6]

-

Filter the solid, wash with water, and extract the crude product into ethyl acetate. After standard workup (brine wash, drying over Na₂SO₄), concentrate the solvent under vacuum to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[5]

Step 2: Regioselective Nitration

This is the most critical and hazardous step. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the desired C5 position. Strict temperature control is essential to prevent the formation of impurities and ensure safety.

Experimental Protocol:

-

In a reactor cooled to 0°C, add concentrated sulfuric acid (2.5 L/kg of acetamide).[5]

-

Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq, 410 g) from Step 1, ensuring the temperature remains below 10°C.[5]

-

Once addition is complete, slowly add fuming nitric acid (1.1 eq) dropwise over 4-6 hours, maintaining a strict internal temperature of 0-5°C.[5]

-

Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete.[5]

-

Carefully quench the reaction by slowly pouring the mixture into chilled water (8.5 L/kg of acetamide).[5]

-

Allow the mixture to stir and warm to room temperature over 2-3 hours to fully precipitate the nitrated product.[5]

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[5]

Step 3: Deprotection (Hydrolysis)

The final step involves the acidic hydrolysis of the acetamide to regenerate the amine, yielding the target molecule.

Experimental Protocol:

-

Charge a flask with methanol (1 L/kg of nitrated acetamide) and the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq, 400 g) from Step 2.[5][7]

-

Add concentrated hydrochloric acid to the mixture at 25-35°C.[7]

-

Heat the reaction to reflux and maintain for 3-5 hours, monitoring for the disappearance of the starting material.[5][7]

-

Once the reaction is complete, distill off the solvent under vacuum.[7]

-

Cool the residue to 10°C and add water. Adjust the pH to ~9.0 with an aqueous NaOH solution to precipitate the free amine.[7]

-

Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., with petroleum ether) to yield this compound as a yellow solid.[5][8]

Data Summary & Process Parameters

| Step | Key Reagents | Molar Ratio (to substrate) | Temperature (°C) | Typical Yield | Reference |

| 1. Acetylation | 4-fluoro-2-methoxyaniline, Acetic Anhydride | 1 : 1.1 | 90°C | ~83% | [5] |

| 2. Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide, Fuming HNO₃, H₂SO₄ | 1 : 1.1 | 0-5°C | ~78% | [5] |

| 3. Hydrolysis | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, HCl | 1 : catalytic | Reflux | ~74% | [7] |

Advanced Methodologies & Considerations

Direct Nitration

While the protection-deprotection sequence is recommended for scalability and purity, direct nitration protocols exist. One such method involves dissolving 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at -15°C, followed by the slow addition of potassium nitrate dissolved in sulfuric acid.[8] While this approach is more atom-economical, it can be difficult to control, with some studies reporting the formation of heterogeneous mixtures and major side products from oxidation.[1][8]

Continuous Flow Chemistry

For industrial-scale production, nitration reactions pose significant safety risks due to their high exothermicity.[3] Continuous flow reactors offer a superior solution by providing exceptional heat and mass transfer.[1][9] The small reactor volume at any given time drastically minimizes the risk of thermal runaway. Studies have demonstrated that the acetylation and nitration of 4-fluoro-2-methoxyaniline can be successfully telescoped and scaled up in a continuous flow system, achieving high yields (83%) and throughput (0.46 kg/h ).[1][3]

Safety and Hazard Management

The synthesis described involves highly hazardous materials and a reaction with significant thermal risk. A thorough risk assessment is mandatory.

-

Chemical Hazards: Aniline derivatives are toxic and can be absorbed through the skin.[10] Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[11][12] Fuming nitric acid and the reaction itself can produce toxic nitrogen dioxide gas.[11]

-

Process Hazards: Nitration is a highly exothermic reaction.[1] Loss of cooling can lead to a thermal runaway, resulting in a dangerous increase in temperature and pressure, and potentially an explosion.

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood with adequate ventilation.[11][12] The nitration step requires a robust reactor setup with reliable cooling, agitation, and temperature monitoring.

-

Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat are required.[11] For handling fuming nitric acid, respiratory protection may be necessary.[11] Emergency eyewash and safety shower stations must be immediately accessible.[12]

Conclusion

The is most reliably achieved via a three-step process involving amine protection, regioselective nitration, and deprotection. This method effectively navigates the challenges of direct nitration, delivering the target molecule in high purity and good overall yield. For professionals in drug development and manufacturing, considering modern technologies like continuous flow processing is highly recommended to enhance the safety, efficiency, and scalability of this critical transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. youtube.com [youtube.com]

- 12. ehs.washington.edu [ehs.washington.edu]

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitroaniline: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

5-Fluoro-4-methoxy-2-nitroaniline, a substituted aniline derivative, is a pivotal molecular building block in the landscape of modern organic synthesis. Its strategic arrangement of functional groups—an amine, a nitro group, a methoxy group, and a fluorine atom—on a benzene ring makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing nitro and fluoro groups imparts a unique reactivity profile to the molecule, allowing for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The systematic IUPAC name for this compound is this compound.[3] It is also known by its synonym, 4-Amino-2-fluoro-5-nitroanisole.[2][4] The presence of these functional groups dictates the molecule's chemical behavior and physical properties.

The key identifiers and physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O₃ | [2][4] |

| Molecular Weight | 186.14 g/mol | [2] |

| CAS Number | 446-20-8 | [2][4][5] |

| Appearance | Solid | [2] |

| Boiling Point | 355.4°C at 760 mmHg | |

| Storage Temperature | Room temperature, under inert atmosphere | [6] |

Synthesis of this compound: A Strategic Approach

While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in readily available literature, its synthesis can be conceptually understood through established principles of aromatic chemistry. The synthesis would likely involve a multi-step process starting from a more readily available substituted benzene derivative. A plausible synthetic strategy would involve the sequential introduction of the nitro, fluoro, and methoxy groups onto an aniline or anisole precursor, with careful consideration of the directing effects of the existing substituents at each step.

A representative conceptual workflow for the synthesis is depicted in the diagram below. This diagram illustrates the logical progression of functional group transformations that could be employed to achieve the target molecule.

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for more complex molecules.[1] The presence of multiple reaction sites allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of pharmaceutical ingredients and other fine chemicals.

Key applications include:

-

Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[7] Its structural motifs are found in a range of biologically active molecules.

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is also used in the creation of new agrochemicals, contributing to the development of more effective and selective pesticides and herbicides.[1]

-

Dye and Pigment Synthesis: The chromophoric nitro and amino groups on the aromatic ring make it a suitable precursor for the synthesis of certain dyes and pigments.[7]

-

Intermediate in Organic Synthesis: Beyond specific applications, it is a valuable intermediate for a wide array of organic reactions, allowing chemists to introduce the substituted aniline moiety into larger, more complex structures.[7]

The amino group can undergo diazotization followed by a variety of coupling reactions, while the nitro group can be reduced to an amine, providing another site for functionalization.[1] The fluorine and methoxy groups also influence the electronic properties and bioavailability of the final products.[1]

Safety and Handling

As with any chemical intermediate, proper handling and safety precautions are paramount when working with this compound. While a comprehensive, specific safety data sheet (SDS) for this exact isomer is not widely available, general precautions for aromatic nitro and amino compounds should be strictly followed.

General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials. The compound should be stored under an inert atmosphere.[6]

Some sources indicate a GHS07 pictogram, suggesting that the compound may cause skin irritation, eye irritation, or respiratory irritation.[8]

Conclusion

This compound is a chemical intermediate of significant interest to the scientific and industrial research communities. Its unique molecular architecture provides a versatile platform for the synthesis of a wide range of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of novel and innovative chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. TR-M327203 - 4-methoxy-3-nitroaniline | 577-72-0 [cymitquimica.com]

- 3. 4-AMINO-2-FLUORO-5-NITROANISOLE | 446-20-8 [sigmaaldrich.com]

- 4. indiamart.com [indiamart.com]

- 5. achmem.com [achmem.com]

- 6. Room 102 | BVV EN [bvv.cz]

- 7. Buy this compound | 446-20-8 [smolecule.com]

- 8. wheatridgecyclery.com [wheatridgecyclery.com]

spectroscopic data of 5-Fluoro-4-methoxy-2-nitroaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-4-methoxy-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups, creates a unique electronic environment that influences its reactivity and physical properties. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this molecule.

A note on nomenclature: The IUPAC name for this compound is 4-Fluoro-2-methoxy-5-nitroaniline.[2] However, it is also commonly referred to as this compound. For clarity, this guide will utilize the structure universally recognized by these naming conventions, as depicted below.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Each functional group and its position on the benzene ring will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups (like -NO₂ and -F) "deshield" nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like -NH₂ and -OCH₃) "shield" protons, moving their signals upfield (to lower ppm values).[3][4] For this molecule, we expect to see distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Record the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[5]

Data Interpretation and Predicted Spectrum

The aromatic region of the spectrum is simplified due to the substitution pattern, leaving only two protons on the ring.

-

H-3: This proton is ortho to the strong electron-withdrawing nitro group (-NO₂) and meta to the amino (-NH₂) and fluoro (-F) groups. The primary influence is the deshielding effect of the ortho nitro group, placing it significantly downfield. It will appear as a doublet due to coupling with the fluorine atom.

-

H-6: This proton is ortho to the electron-donating amino group (-NH₂) and meta to the methoxy (-OCH₃) and nitro (-NO₂) groups. The shielding from the ortho amino group will shift this proton upfield relative to H-3. It will also appear as a doublet due to coupling with the fluorine atom.

-

-NH₂ Protons: The amine protons typically appear as a broad singlet.[3] Their chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.[6] Addition of D₂O will cause the -NH₂ signal to disappear, a useful technique for confirming its assignment.[6]

-

-OCH₃ Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~ 7.5 - 7.8 | Doublet (d) | 1H | J(H-F) ≈ 7-9 Hz |

| H-6 | ~ 6.8 - 7.1 | Doublet (d) | 1H | J(H-F) ≈ 4-6 Hz |

| -NH₂ | ~ 5.5 - 6.5 (variable) | Broad Singlet (br s) | 2H | - |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | 3H | - |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework. The chemical shifts are influenced by the same electronic effects as in ¹H NMR, but over a much wider range (~0-220 ppm). Carbons directly attached to electronegative atoms (O, N, F) or electron-withdrawing groups are shifted significantly downfield.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton-decoupled mode is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Interpretation and Predicted Spectrum

-

C-NH₂ (C1) and C-OCH₃ (C5): These carbons are attached to electron-donating groups and will be shifted downfield due to the direct attachment to heteroatoms but shielded relative to carbons attached to withdrawing groups.

-

C-NO₂ (C2): The carbon bearing the nitro group will be significantly deshielded and appear downfield.

-

C-F (C4): The carbon attached to fluorine will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz).

-

C-H Carbons (C3, C6): These carbons will be the most shielded of the aromatic carbons. Their shifts are influenced by the combined effects of all substituents.

-

-OCH₃ Carbon: The methoxy carbon will appear in the typical aliphatic ether region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in C-F coupled spectrum) |

| C4 (C-F) | ~ 150 - 158 | Doublet (¹JCF ≈ 250 Hz) |

| C5 (C-OCH₃) | ~ 145 - 150 | Doublet (²JCF ≈ 10-15 Hz) |

| C1 (C-NH₂) | ~ 138 - 144 | Doublet (³JCF ≈ 3-5 Hz) |

| C2 (C-NO₂) | ~ 135 - 140 | Doublet (³JCF ≈ 5-8 Hz) |

| C3 (C-H) | ~ 115 - 120 | Doublet (²JCF ≈ 20-25 Hz) |

| C6 (C-H) | ~ 105 - 110 | Singlet or small doublet |

| -OCH₃ | ~ 55 - 60 | Singlet |

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. The presence of strong, characteristic bands for the nitro (NO₂) and amino (NH₂) groups makes IR an excellent confirmatory tool for this compound.[7][8]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the most common methods are:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Data Acquisition: Place the sample (KBr pellet or ATR unit) in the spectrometer's sample compartment. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by absorptions from the key functional groups.

Caption: Key IR vibrational modes and their expected frequencies.

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8][9][10]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): This is a key diagnostic feature. Two very strong and sharp absorption bands are expected: one for the asymmetric NO₂ stretch (1550-1475 cm⁻¹) and another for the symmetric NO₂ stretch (1360-1290 cm⁻¹).[7][11][12] Their high intensity is due to the large change in dipole moment during the vibration.[7]

-

C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1620-1450 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ range.[8][10]

-

C-N and C-O Stretching: Strong bands corresponding to aromatic C-N stretching (1335-1250 cm⁻¹) and aromatic C-O ether stretching (~1250 cm⁻¹) are expected in the fingerprint region.[3][8][10]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium, Sharp |

| C-H Aromatic Stretch | 3100 - 3000 | Weak to Medium |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong, Sharp |

| N-O Symmetric Stretch | 1360 - 1290 | Strong, Sharp |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| C=C Aromatic Stretch | 1620 - 1450 | Medium |

| C-N Aromatic Amine Stretch | 1335 - 1250 | Strong |

| C-O Aryl Ether Stretch | ~ 1250 | Strong |

| C-F Stretch | ~ 1250 - 1000 | Strong |

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular weight is 186.14 g/mol .[2][13] Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 187.15. Subsequent fragmentation (MS/MS) of this parent ion will reveal characteristic losses of functional groups.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. Then, select this ion for collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).

Data Interpretation and Proposed Fragmentation Pathway

The fragmentation of nitroaniline derivatives is often initiated by the loss of the nitro group or related neutral species.[14]

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

-

Parent Ion [M+H]⁺ (m/z 187): The protonated molecule is the starting point for all fragmentation.

-

Loss of H₂O (m/z 169): A common initial loss from ortho-nitroanilines involves the transfer of a proton from the amine to the nitro group, followed by the elimination of water.

-

Loss of NO₂ (m/z 141): Direct cleavage of the C-N bond can lead to the loss of a neutral nitro group (46 Da).

-

Subsequent Fragmentations: The ion at m/z 141 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z 126, or the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 113.

| m/z | Proposed Identity | Neutral Loss |

| 187 | [M+H]⁺ | - |

| 169 | [M+H - H₂O]⁺ | H₂O (18 Da) |

| 141 | [M+H - NO₂]⁺ | NO₂ (46 Da) |

| 126 | [M+H - NO₂ - CH₃]⁺ | CH₃ (15 Da) |

| 113 | [M+H - NO₂ - CO]⁺ | CO (28 Da) |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of the key amine, nitro, and ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides structural validation through predictable fragmentation patterns. This integrated spectroscopic approach is essential for verifying the identity and purity of this important chemical intermediate, ensuring its reliable application in drug development and scientific research.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. wikieducator.org [wikieducator.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chemscene.com [chemscene.com]

- 14. benchchem.com [benchchem.com]

discovery and history of 5-Fluoro-4-methoxy-2-nitroaniline

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-2-nitroaniline

Introduction

This compound, with the CAS Number 1075705-01-9, is a highly functionalized aromatic amine that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1] Its structure, featuring a combination of electron-donating (methoxy, amino) and electron-withdrawing (fluoro, nitro) groups, imparts unique reactivity that is strategically exploited in multi-step organic synthesis.[1] This guide provides a comprehensive overview of its history, synthesis, properties, and applications, with a particular focus on its pivotal role in the development of targeted cancer therapies.

Discovery and History

The history of this compound is intrinsically linked to the development of modern oncology drugs. While many chemical compounds have a long history of academic study before finding industrial application, the prominence of this particular nitroaniline derivative appears to be a direct result of its utility as a key building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[2][3]

Specifically, its significance surged with the development of Osimertinib (marketed as Tagrisso®), a crucial medication for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][4] The molecular architecture of Osimertinib requires a precisely substituted aniline precursor, a role perfectly filled by this compound. Consequently, much of the publicly available literature and patents surrounding this compound focus on optimizing its synthesis to ensure a high-purity, cost-effective supply for pharmaceutical manufacturing.[4][5]

Synthesis and Chemical Reactivity

The synthesis of this compound is a topic of significant industrial importance, leading to the development of several strategic routes. The primary challenge lies in achieving the desired regioselectivity of the nitration step on the electron-rich aromatic ring.

Reactivity Insights

The chemical behavior of this compound is governed by the interplay of its functional groups. The benzene ring confers aromaticity, making it susceptible to substitution reactions.[1] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitro) groups makes it a versatile reagent in medicinal chemistry and organic synthesis.[1]

Synthetic Route 1: Direct Nitration

A common and direct method involves the nitration of 4-fluoro-2-methoxyaniline. This approach leverages a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

-

Causality: The choice of concentrated sulfuric acid is critical; it acts as a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The reaction is conducted at low temperatures (e.g., ice-cooling) to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts.[6][7]

Detailed Experimental Protocol: Direct Nitration

-

Dissolution: Dissolve 4-fluoro-2-methoxyaniline (e.g., 3.90 mmol) in a suitable organic solvent like dichloromethane (39.0 mL).[6]

-

Acidification: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.85 mL) dropwise while stirring.[6]

-

Nitration: Add concentrated nitric acid (5.85 mmol) dropwise to the cooled mixture. Maintain the low temperature and continue stirring for approximately 3 hours to ensure the reaction goes to completion.[6]

-

Quenching: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.[6]

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with saturated brine.[6]

-

Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure to yield the crude product.[6]

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield this compound as a yellow solid.[4]

Synthetic Route 2: N-Acetylation Protection Strategy

To enhance control over the nitration step and improve yield and purity, a multi-step process involving the protection of the highly activating amino group is often employed.

-

Causality: The amino group of an aniline is highly susceptible to oxidation by nitric acid. Furthermore, its strong activating and ortho-, para-directing nature can lead to multiple nitrations or undesired isomers. By first protecting the amine as an acetamide, its activating effect is attenuated, and the steric bulk of the acetyl group helps direct the incoming electrophile (the nitronium ion) to the desired position (ortho to the methoxy group and para to the acetylamino group). The final deprotection step, typically an acid-catalyzed hydrolysis, regenerates the free amine to yield the target product.[5]

Caption: N-Acetylation protection strategy for controlled synthesis.

Physicochemical Properties

This compound is a solid compound, typically appearing as a pale yellow to orange crystalline powder.[3] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂O₃ | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| CAS Number | 1075705-01-9 | [3] |

| Appearance | Pale yellow to orange crystal/powder | [3] |

| Melting Point | 130 °C | [8] |

| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [8] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [8] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [1] |

| Storage Temperature | Refrigerator, under inert gas (e.g., Argon) at 2–8 °C | [3][8] |

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Osimertinib.[1][2]

Role in Osimertinib Synthesis

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer.[2] The synthesis of this complex molecule involves a convergent pathway where this compound serves as the foundational scaffold for one of the key fragments.

In the synthesis, the aniline nitrogen of this compound participates in a nucleophilic aromatic substitution (SₙAr) reaction with a pyrimidine derivative.[3][9] The fluorine atom on the aniline ring is subsequently displaced by another nucleophile to build out the rest of the molecule. The nitro group is then reduced to an amine in a later step to allow for the final coupling with an acryloyl chloride moiety, a critical step for the drug's covalent binding mechanism of action.[3]

Caption: Role of Osimertinib in blocking mutated EGFR signaling.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, under an inert atmosphere.[3][8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Osimertinib [cjph.com.cn]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 8. sfdchem.com [sfdchem.com]

- 9. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-methoxy-5-nitroaniline Powder

Prepared by: Gemini, Senior Application Scientist

A Note on Nomenclature: This guide focuses on the compound identified by CAS Number 1075705-01-9. While the request specified "5-Fluoro-4-methoxy-2-nitroaniline," the overwhelmingly available technical data pertains to its isomer, 4-Fluoro-2-methoxy-5-nitroaniline . This latter compound is a well-documented intermediate in pharmaceutical synthesis.[1][2][3] This guide will proceed with the characterization of this widely recognized substance.

Compound Identification and Strategic Importance

4-Fluoro-2-methoxy-5-nitroaniline is a substituted nitroaromatic amine whose molecular integrity and solid-state properties are of paramount importance.[4] Its primary relevance in the pharmaceutical industry is as a key starting material or intermediate in the synthesis of targeted anticancer agents, such as Mereletinib.[1][3][5] The physical characteristics of this raw material powder directly influence reaction kinetics, purity of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its essential physical and chemical attributes.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-Fluoro-2-methoxy-5-nitroaniline | [6][7] |

| Synonyms | 4-Fluoro-5-nitro-o-anisidine; 2-Amino-5-fluoro-4-nitroanisole | [8][9] |

| CAS Number | 1075705-01-9 | [1][6][8] |

| Molecular Formula | C7H7FN2O3 | [4][8][9] |

| Molecular Weight | 186.14 g/mol |[4][8][9] |

Macroscopic and Physicochemical Properties

The initial assessment of a chemical powder begins with its observable and fundamental physical properties. These characteristics provide the first indication of material identity and purity.

2.1 Appearance and Form The compound typically presents as a crystalline powder.[6][9] The color is variable, reported as a spectrum from light or pale yellow through orange and red to brown.[6][7][9] This color variability can be indicative of purity, particle size, or crystalline form, underscoring the need for more advanced characterization.

2.2 Solubility Profile Understanding solubility is critical for developing reaction and purification protocols. 4-Fluoro-2-methoxy-5-nitroaniline is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[5] This amphiphilic nature is typical for molecules possessing both polar (nitro, amine) and non-polar (benzene ring, methoxy) functional groups.

2.3 Thermal Properties The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. A broad melting range often suggests the presence of impurities. Commercial sources report a melting point in the range of 127°C to 132°C .[7][8][10]

Advanced Solid-State and Thermal Analysis

The macroscopic properties of a powder are governed by its microscopic and bulk structure. For pharmaceutical intermediates, confirming the crystalline state is a non-negotiable step, as unforeseen polymorphism (the ability of a substance to exist in two or more crystalline forms) can drastically alter physical properties.

Workflow for Physicochemical Characterization

A logical workflow ensures that a complete and reliable profile of the material is established. This process integrates foundational tests with advanced analytical techniques to build a comprehensive understanding of the powder's characteristics, from its basic identity to its solid-state behavior.

Caption: Integrated workflow for the characterization of a pharmaceutical powder.

3.2 Crystallinity Analysis: X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the definitive technique for probing the long-range molecular order within a solid material.[11] For a crystalline powder, X-rays diffract at specific angles determined by the material's crystal lattice, producing a unique fingerprint or "pattern." An amorphous material, lacking this long-range order, will produce only broad, undefined humps. The analysis of crystalline organic compounds can present unique challenges, such as large unit cells and low symmetry, which can lead to complex diffraction patterns.[12] Therefore, proper experimental design is crucial.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the powder with a mortar and pestle to ensure a fine, homogenous particle size and to minimize preferred orientation effects.

-

Sample Mounting: Pack the powder into a flat sample holder, ensuring the surface is smooth and level with the holder's rim.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα (λ = 1.54 Å).

-

Geometry: Bragg-Brentano is common.

-

Scan Range (2θ): A wide scan from 2° to 50° is typically sufficient to capture the most significant diffraction peaks for organic molecules.

-

Step Size: 0.02°.

-

Scan Speed/Dwell Time: 1-2 seconds per step. A slower scan improves the signal-to-noise ratio.

-

-

Data Acquisition: Run the diffraction experiment.

-

Data Analysis: Process the resulting diffractogram. The presence of sharp, well-defined peaks confirms the crystalline nature of the material.[11] This pattern serves as a reference fingerprint for batch-to-batch consistency and can be used to identify different polymorphic forms if they exist.

3.3 Thermal Behavior: Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13][14] It is exceptionally sensitive for detecting thermal events like melting, crystallization, and solid-solid phase transitions.[15] For 4-Fluoro-2-methoxy-5-nitroaniline, DSC provides a highly accurate melting point, an indication of purity (impurities typically broaden and depress the melting endotherm), and crucial information about its thermal stability.[13][15]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the powder into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Method Setup:

-

Atmosphere: Inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melt (e.g., 200 °C). The choice of heating rate is a balance; higher rates offer better resolution, while lower rates can improve accuracy.[16]

-

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and run the experiment.

-

Data Analysis: Analyze the resulting thermogram. The sharp, endothermic peak corresponds to the melting of the substance. The onset temperature of this peak is typically reported as the melting point. The area under the peak is the enthalpy of fusion (ΔHfus). Any exothermic events following the melt could indicate decomposition.

The Impact of Solid-State Form on Drug Development

The reason such rigorous characterization is necessary is that the solid-state form of an intermediate or API has profound consequences for its behavior in a pharmaceutical context. Different crystalline forms (polymorphs) or the presence of an amorphous state can lead to significant variations in critical performance attributes.

Caption: Relationship between solid-state form and pharmaceutical performance.

Spectroscopic Identity Confirmation

While physical tests characterize the bulk powder, spectroscopic methods confirm the molecular structure. A full suite of spectroscopic data is necessary for unequivocal identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the confirmation of the molecular skeleton and the relative positions of the substituents (fluoro, methoxy, nitro, and aniline groups). Spectral data for this compound is available in chemical databases.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for 4-Fluoro-2-methoxy-5-nitroaniline would be expected to show characteristic absorption bands for N-H stretching (aniline), C-O stretching (methoxy ether), aromatic C=C bonds, and strong, characteristic bands for symmetric and asymmetric N=O stretching of the nitro group.

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[4] Analysis of the fragmentation pattern can further support the proposed structure.

Safety and Handling Protocols

As a nitroaromatic compound, 4-Fluoro-2-methoxy-5-nitroaniline requires careful handling.[18][19] Nitroaromatic compounds can be toxic and may be absorbed through the skin.[19] They also possess inherent thermal instability due to the energetic nitro group.[18][20]

-

Personal Protective Equipment (PPE): Always handle the powder in a well-ventilated area or fume hood while wearing a lab coat, safety goggles, and chemically resistant gloves.[19][21]

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials like strong bases, acids, and oxidizing agents.[18][22] Recommended storage is often under refrigeration (2-8 °C) and potentially under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[6][7][23]

-

Thermal Hazards: Avoid heating the compound under confinement.[20] While stable at its melting point, decomposition can occur at higher temperatures, potentially exothermically.[24] Contamination can lower the decomposition temperature.[24]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[21]

Conclusion

The physical characterization of 4-Fluoro-2-methoxy-5-nitroaniline powder is a multi-faceted process that is critical for its effective and safe use in pharmaceutical manufacturing. Its identity as a light yellow to brown crystalline powder with a melting point of approximately 127-132 °C is confirmed through a combination of visual inspection, thermal analysis via DSC, and structural verification by XRPD and spectroscopy. Due to its nature as a nitroaromatic compound, strict adherence to safety and handling protocols is mandatory. A thorough understanding of these physical characteristics ensures batch-to-batch consistency, predictable reactivity, and the overall integrity of the drug development pipeline.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1075705-01-9 | CAS DataBase [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 [sigmaaldrich.com]

- 7. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]

- 8. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 9. achemtek.com [achemtek.com]

- 10. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. New Directions in the X-Ray Diffraction Analysis of Organic Materials | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 13. news-medical.net [news-medical.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. quercus.be [quercus.be]

- 16. mdpi.com [mdpi.com]

- 17. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 20. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. agilent.com [agilent.com]

- 23. sfdchem.com [sfdchem.com]

- 24. icheme.org [icheme.org]

A Technical Guide to the Synthesis of 5-Fluoro-4-methoxy-2-nitroaniline via Electrophilic Aromatic Substitution

Abstract

This technical guide provides an in-depth examination of the synthesis of 5-Fluoro-4-methoxy-2-nitroaniline, a key intermediate in pharmaceutical development. The core of this synthesis is a regioselective electrophilic aromatic substitution (EAS) reaction—specifically, nitration—on a polysubstituted aniline precursor. This document elucidates the underlying mechanistic principles, including the critical role of substituent directing effects and the strategic use of a protecting group to achieve the desired isomer. A detailed, field-proven experimental protocol is provided, accompanied by mechanistic diagrams and a summary of key chemical data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction and Strategic Importance

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. Its synthesis is a classic case study in the strategic control of electrophilic aromatic substitution (EAS) on a complex, multi-substituted benzene ring. The successful synthesis hinges on a nuanced understanding of how existing functional groups on the aromatic ring dictate the position of an incoming electrophile[3][4].

The core transformation involves the introduction of a nitro group (-NO2) onto the aromatic scaffold of 4-fluoro-2-methoxyaniline. This process is governed by the interplay of electronic effects (both inductive and resonance) exerted by the amino, methoxy, and fluoro substituents. This guide will dissect these interactions to provide a clear, causal explanation for the observed regioselectivity.

The Mechanistic Foundation: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring[5]. The reaction proceeds via a two-step mechanism that temporarily disrupts the ring's aromaticity[6].

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E+). This is the slow, rate-determining step, as it breaks the stable aromatic sextet to form a high-energy, resonance-stabilized carbocation known as a sigma complex or arenium ion[6][7].

-

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex. This restores the C-C pi bond, thereby regenerating the aromatic system in the final substituted product[8][9].

The reactivity of the ring and the orientation of the substitution are profoundly influenced by the substituents already present[10]. These are broadly classified as either activating or deactivating groups.

-

Activating Groups (-NH2, -OH, -OR, -Alkyl): These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene[11][12]. They stabilize the cationic sigma complex and direct incoming electrophiles to the ortho and para positions[13][14].

-

Deactivating Groups (-NO2, -CN, -SO3H, -C=O): These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate[15]. They are typically meta directors. Halogens (-F, -Cl, -Br) are an exception; they are deactivating due to their strong inductive effect but are ortho, para directors because their lone pairs can stabilize the sigma complex through resonance[14][16].

Synthetic Strategy and Regiochemical Analysis

The synthesis of this compound from 4-fluoro-2-methoxyaniline presents a significant regiochemical challenge that requires a multi-step approach for a successful outcome.

The Challenge of Direct Nitration

Direct nitration of 4-fluoro-2-methoxyaniline using a standard mixture of nitric acid and sulfuric acid is problematic. The primary amino group (-NH2) is a powerful activating group that is highly susceptible to oxidation under the harsh acidic conditions of nitration[17][18]. Furthermore, the strongly acidic medium protonates the amine to form an ammonium ion (-NH3+), which is a potent deactivating, meta-directing group, leading to incorrect isomers and low yields[17].

A Protecting Group Strategy: Controlling Reactivity and Direction

To circumvent these issues, a protecting group strategy is employed. The highly reactive amino group is temporarily converted into a less reactive acetamido group (-NHCOCH3) through acetylation[19][20].

The acetamido group is still an ortho, para-director and an activator, but its activating strength is significantly attenuated compared to the free amine. This moderation prevents oxidation and allows for predictable control over the subsequent nitration step[17].

Directing Effects in the Protected Intermediate

With the amine protected, we can analyze the directing effects on the intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide .

-

Acetamido Group (-NHCOCH₃) at C1: A moderately strong activator, directing ortho (C6) and para (C4, blocked).

-

Methoxy Group (-OCH₃) at C2: A strong activator, directing ortho (C3) and para (C5).

-

Fluoro Group (-F) at C4: A deactivating group, but directs ortho (C3, C5).

The position of the incoming nitronium ion (NO₂⁺) is determined by the synergy of these effects. The powerful methoxy group strongly directs towards C5 (its para position), and this effect is reinforced by the fluoro group, which also directs to C5 (its ortho position). Although the acetamido group directs to C6, the concerted directing effect of the methoxy and fluoro groups to the C5 position, combined with potentially less steric hindrance, makes C5 the predominant site of electrophilic attack.

The Core Nitration Mechanism

The central EAS mechanism proceeds through the following stages:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺)[21][22].

-

Nucleophilic Attack and Sigma Complex Formation: The electron-rich ring of the protected aniline attacks the nitronium ion at the C5 position. This forms a resonance-stabilized sigma complex, with the positive charge delocalized across the ring and interacting favorably with the electron-donating methoxy and acetamido groups[7].

-

Restoration of Aromaticity: A base, such as the bisulfate ion (HSO₄⁻) or water, abstracts the proton from C5, collapsing the C-H bond back into the ring to restore aromaticity and yield the nitrated intermediate[8].

-

Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic conditions, to regenerate the free amine and yield the target molecule, this compound[20].

Experimental Protocol

The following three-step protocol is a synthesized methodology based on established procedures[2][20][23].

Step 1: Protection of the Amine (Acetylation)

-

To a round-bottom flask, add 4-fluoro-2-methoxyaniline and glacial acetic acid.

-

Stir the mixture at room temperature (25-30°C) for 10-15 minutes to ensure complete dissolution.

-

Slowly add acetic anhydride dropwise to the solution over 1-2 hours, maintaining the temperature between 25-35°C.

-

Heat the reaction mixture to approximately 90°C and maintain for 3-5 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield N-(4-fluoro-2-methoxyphenyl)acetamide.

Step 2: Nitration of the Protected Intermediate

-

In a separate flask, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0°C.

-

Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide from Step 1 in portions, ensuring the temperature does not exceed 5°C.

-

Once the addition is complete, add fuming nitric acid dropwise to the reaction mixture over 4-6 hours, rigorously maintaining the temperature between 0-5°C.

-

Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete.

-

Slowly pour the reaction mixture onto crushed ice/chilled water with vigorous stirring.

-

Allow the precipitated solid to stir at room temperature for 1-3 hours to ensure complete precipitation.

-

Filter the solid, wash with water until the filtrate is neutral, and dry to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection of the Amide (Hydrolysis)

-

To a round-bottom flask, add the nitrated acetamide from Step 2, methanol, and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 3-5 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mass and distill the solvent under reduced pressure.

-

To the residue, add water and cool to 10°C.

-

Adjust the pH to ~9.0 with an aqueous NaOH solution to precipitate the free amine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Product Data and Characterization

The following table summarizes key physical and chemical properties for the target compound.

| Property | Value | Reference |

| IUPAC Name | 4-Fluoro-2-methoxy-5-nitroaniline | [24] |

| CAS Number | 1075705-01-9 | [24] |

| Molecular Formula | C₇H₇FN₂O₃ | [24] |

| Molecular Weight | 186.14 g/mol | [24] |

| Appearance | Light yellow to brown powder/crystal | [25] |

| Melting Point | 130 °C | [2] |

| Reported Yield | ~93% (for nitration step) | [2] |

Conclusion

The synthesis of this compound is an excellent illustration of applied organic chemistry principles. It demonstrates that a deep understanding of substituent effects, reaction kinetics, and strategic functional group manipulation is essential for designing successful and high-yielding synthetic routes. By employing a protecting group strategy, the inherent reactivity of the aniline starting material is controlled, enabling a highly regioselective electrophilic aromatic nitration. The protocols and mechanistic insights provided in this guide offer a robust framework for professionals engaged in the synthesis of complex aromatic intermediates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sfdchem.com [sfdchem.com]

- 3. fiveable.me [fiveable.me]